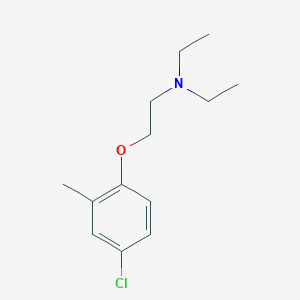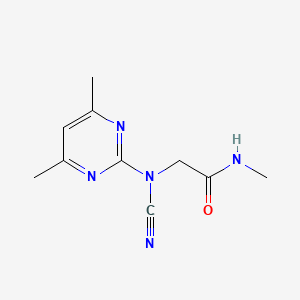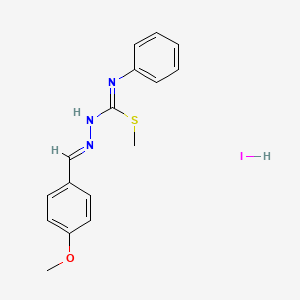
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine, also known as Clenbuterol, is a sympathomimetic amine that belongs to the beta-2 agonist family of drugs. It is widely used in scientific research for its ability to stimulate beta-2 adrenergic receptors, which results in bronchodilation, increased metabolic rate, and lipolysis.
Mechanism of Action
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine acts as a beta-2 adrenergic receptor agonist, which results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which results in the phosphorylation of various proteins involved in bronchodilation, lipolysis, and metabolic rate.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has been shown to increase skeletal muscle mass and decrease fat mass. It has also been shown to increase metabolic rate and oxygen consumption. In addition, 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has been shown to have bronchodilatory effects, which makes it useful in the treatment of respiratory diseases such as asthma and COPD.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is its ability to stimulate beta-2 adrenergic receptors, which makes it useful in a variety of scientific research applications. However, there are also limitations to its use. 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine can have variable effects depending on the dose used, and it can also have side effects such as tachycardia and tremors. In addition, 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has a short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal studies.
Future Directions
There are several future directions for research related to 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine. One area of interest is the potential use of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine in the treatment of obesity and metabolic disorders. Another area of interest is the development of more selective beta-2 adrenergic receptor agonists that have fewer side effects than 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine. Finally, there is interest in understanding the long-term effects of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine use on skeletal muscle growth and fat loss.
Synthesis Methods
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenol with diethylamine, followed by reaction with ethylene oxide. Another method involves the reaction of 4-chloro-2-methylphenol with diethylamine, followed by reaction with ethylene oxide and hydrochloric acid. The yield of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine can vary depending on the synthesis method used.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is widely used in scientific research for its ability to stimulate beta-2 adrenergic receptors. It is commonly used in studies related to respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has also been used in studies related to skeletal muscle growth and fat loss.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDBRFRMHLQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)
![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)



![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)

